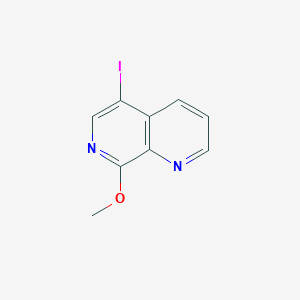

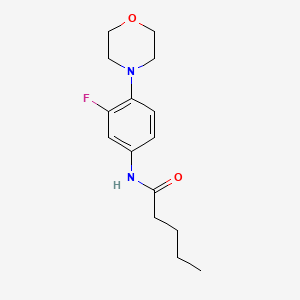

5-Iodo-8-methoxy-1,7-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-8-methoxy-1,7-naphthyridine is a compound that falls under the class of heterocyclic compounds known as naphthyridines . Naphthyridines are important in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various strategies have been developed for the synthesis of 1,8-naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .科学的研究の応用

Colorimetric Detection of Iodide Ion

5-Iodo-8-methoxy-1,7-naphthyridine derivatives have been utilized in the development of colorimetric sensors for the selective detection of iodide ions. A study by BoAli et al. (2018) highlighted the synthesis of 1,5-naphthyridine-based conjugated polymers that exhibit significant color change and sensitivity towards iodide ions in aqueous solutions, demonstrating potential applications in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Antibacterial Activity

Research by Hansen et al. (2005) explored the antibacterial properties of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, assessing their effectiveness in inhibiting bacterial protein synthesis. This study suggests the potential of naphthyridine compounds in developing new antibacterial agents, despite challenges in achieving effective cellular penetration (Hansen et al., 2005).

Synthesis and Antitumor Activity

Naphthyridine derivatives have been investigated for their antitumor activities. A notable study by Zeng et al. (2012) designed 1,6-naphthyridine-7-carboxamides with various substitutions, revealing potent inhibition against HIV-1 integrase and cytotoxicity in cancer cell lines. This research opens pathways for repositioning HIV-1 integrase inhibitors as cancer therapeutics, highlighting the versatility of the naphthyridine scaffold (Zeng et al., 2012).

Corrosion Inhibition

Singh et al. (2016) investigated the effectiveness of naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings demonstrate high inhibition efficiency, suggesting applications in protecting metal surfaces against corrosion, which is crucial for industrial maintenance and preservation (Singh et al., 2016).

特性

IUPAC Name |

5-iodo-8-methoxy-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNFSKTYYWYXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1N=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-8-methoxy-1,7-naphthyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)